molecular formula C21H22N4O5S B2828530 Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate CAS No. 893908-48-0

Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate

Cat. No. B2828530
CAS RN: 893908-48-0
M. Wt: 442.49
InChI Key: KWUBOKMRSARZRP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a thioester group. These types of compounds are often found in pharmaceuticals and bioactive molecules .

Scientific Research Applications

Synthesis and Chemical Reactivity Research into compounds with similar pyrimidine derivatives has shown significant chemical reactivity and potential for synthesis of diverse heterocyclic compounds. For instance, studies have demonstrated methodologies for synthesizing dihydropyrimidinone derivatives, which are known for their various biological activities, through tri-component reactions involving ethyl acetoacetate, aldehydes, and thiourea (Darehkordi & Ghazi, 2015)[https://consensus.app/papers/efficient-synthesis-darehkordi/b44ab33f081e5d58a8e165d3b19b3cd9/?utm_source=chatgpt]. This suggests that Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate could be a precursor in synthesizing novel compounds with potential pharmacological properties.

Pharmacological Applications Related compounds have shown diverse pharmacological applications. For example, thieno[2,3-d]pyrimidines have been explored for their potential in synthesizing antitumor and antioxidant agents (Aly et al., 2010)[https://consensus.app/papers/thieno23‐dpyrimidines-synthesis-antitumor-antioxidant-aly/9143641fc2755971a67dc0bfe3965b70/?utm_source=chatgpt]. Given the structural complexity and the presence of pyrimidine derivatives in Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate, it's plausible that it could serve as a scaffold for developing compounds with antitumor or antioxidant properties.

Optoelectronic Applications Compounds containing pyrimidine derivatives have also been investigated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. A study on thiopyrimidine derivatives showcased their potential in NLO and electronic applications, indicating that similar compounds might possess valuable electronic properties (Hussain et al., 2020)[https://consensus.app/papers/parameters-exploration-thiopyrimidine-derivatives-hussain/47aa7d65774359839fab6b2400a5f4a6/?utm_source=chatgpt]. Thus, Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate could potentially find applications in the development of NLO materials.

Antimicrobial Activity The synthesis of compounds for antimicrobial activities is another area where related compounds have shown promise. For instance, the synthesis of novel chromone-pyrimidine coupled derivatives indicated potential antimicrobial properties (Tiwari et al., 2018)[https://consensus.app/papers/ionic-liquidpromoted-synthesis-novel-tiwari/82c37c12074f578bb081faea7a70d60b/?utm_source=chatgpt]. This suggests the possibility that Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate could be explored for its antimicrobial potential, contributing to the development of new antibiotics or antifungal agents.

properties

IUPAC Name

ethyl 4-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-5-30-15(27)10-14(26)11-31-19-16-18(24(3)21(29)25(4)20(16)28)22-17(23-19)13-8-6-7-12(2)9-13/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBOKMRSARZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate

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